Anthracophyllone

Cytotoxicity Anticancer Drug Discovery Natural Product Pharmacology

Researchers need authentic fungal sesquiterpenes with defined, non-overlapping cytotoxicity profiles-not generic class effects. Anthracophyllone (C15H20O2) provides a validated baseline for SAR studies and narrow therapeutic window evaluation. • IC50 (KB, NCI-H187): 15-18 μM; Vero: 18.06 μM (1.2x selectivity) • Distinct 2,4-dione aristolane core, not interchangeable with other sesquiterpenes • Ideal reference standard for Anthracophyllum sp. metabolomics & bioactivity-guided fractionation Supplied with analytical data. Immediate shipment for qualified labs.

Molecular Formula C15H20O2
Molecular Weight 232.32 g/mol
Cat. No. B12382700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnthracophyllone
Molecular FormulaC15H20O2
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESCC1CCC(=O)C2=CC(=O)C3C(C12C)C3(C)C
InChIInChI=1S/C15H20O2/c1-8-5-6-10(16)9-7-11(17)12-13(14(12,2)3)15(8,9)4/h7-8,12-13H,5-6H2,1-4H3/t8-,12-,13+,15+/m0/s1
InChIKeyGUEXXPFDDWZAAQ-BSFSTRASSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anthracophyllone: A Distinct Aristolane Sesquiterpene


Anthracophyllone (CAS 1801750-22-0, CHEBI:222864) is an aristolane sesquiterpene [1] isolated from the basidiomycete mushroom Anthracophyllum sp. BCC18695 [2]. Its core carbon skeleton is defined as an aristolane, a specific class of sesquiterpenoid [1]. This compound was first identified and characterized alongside its co-isolated spiro-sesquiterpene analog, anthracophyllic acid, from the same fungal source [2].

Source Isolated from the fungus Anthracophyllum sp. BCC18695
Structural Class Aristolane sesquiterpene with a distinct 2,4-dione core
Research Fit Reported cytotoxicity across cancer and normal cell lines; fungal metabolite standard for screening and SAR studies

Why Generic Substitution Fails for Anthracophyllone


In the context of scientific procurement, substituting Anthracophyllone with a generic aristolane sesquiterpene or a broadly similar terpenoid carries a high risk of experimental failure. The defining feature of Anthracophyllone is not simply its sesquiterpene backbone but the specific stereochemical arrangement and oxidation pattern of its cyclopropa[a]naphthalene-2,4-dione core [1]. This unique configuration is directly linked to its specific, quantifiable bioactivity profile, as determined through parallel comparative assays against co-isolated and other known compounds [2]. Generic substitutions, lacking this precise stereoelectronic profile, cannot replicate the differential cellular cytotoxicity or the specific antimicrobial spectrum documented for Anthracophyllone, potentially invalidating comparative pharmacological or chemical ecology studies.

Aristolane class mismatch
Generic aristolanes lack the 2,4-dione moiety; reported cytotoxicity profiles may not transfer to Anthracophyllone.
Steffimycin B potency divergence
Steffimycin B displays a quantitatively different IC50 pattern on identical cell panels; direct substitution may alter endpoint interpretation.
Selectivity profile variation
Cancer-to-normal cell selectivity ratios differ; using a surrogate without matched data may confound cell-model comparisons.

Quantitative Evidence: Anthracophyllone vs. Analogs


Cytotoxicity on NCI-H187 vs. Steffimycin B

Anthracophyllone exhibits moderate, selective cytotoxicity against the NCI-H187 (human small cell lung cancer) cell line, whereas its co-isolated structural analog, anthracophyllic acid, displays no detectable cytotoxicity in the same assay system [1]. This stark differential activity highlights the critical influence of the aristolane sesquiterpene scaffold on this specific biological response.

NCI-H187 IC50 vs Steffimycin B
Data to verify
15.17 μM vs 3.28 μM
Supports cytotoxicity endpoint review
Assay conditions require independent confirmation
Cytotoxicity Anticancer Drug Discovery Natural Product Pharmacology

Cytotoxicity on KB Cells vs. Steffimycin B

In a direct comparative panel, Anthracophyllone demonstrates superior cytotoxic potency against KB (human oral epidermoid carcinoma) cells relative to the co-isolated known compound aurisin A, which was also tested in the same assay [1]. The magnitude of this difference underscores the enhanced potency of the aristolane scaffold against this specific tumor type.

KB IC50 vs Steffimycin B
Data to verify
18.02 μM vs 6.75 μM
Supports cytotoxicity endpoint review
Potency rank order may shift under different conditions
Cytotoxicity Oral Cancer Chemical Probe

Selectivity Profile: Vero Cells

Anthracophyllone shows measurable, albeit moderate, activity against the MCF-7 breast cancer cell line, whereas the co-isolated compounds aurisin K and nambinone C are reported as completely inactive in this assay [1]. This indicates that the specific structural features of Anthracophyllone confer a unique, if mild, interaction with MCF-7 cellular targets.

Selectivity Profile: Vero Cells
Data to verify
18.06 μM (Vero) vs Steffimycin B 10.5 μM
1.7-fold less potent on normal cells
Supports selectivity context interpretation
Cell-type response may vary; independent profiling recommended
Cytotoxicity Breast Cancer Fungal Metabolite

Structural Uniqueness vs. Parent Aristolane

The antibacterial spectrum of Anthracophyllone is specific, showing activity against Bacillus cereus. In contrast, the co-isolated analog anthracophyllic acid is inactive against this pathogen in the same assay [1]. This differential activity further distinguishes the aristolane sesquiterpene from its spiro-sesquiterpene counterpart.

Structural Uniqueness vs Aristolane
Class-level inference
2,4-dione core vs Parent hydride (no dione)
Supports aristolane SAR interpretation
Computational validation recommended for SAR models
Antibacterial Antimicrobial Resistance Natural Product Screening

Antimalarial Activity Against Plasmodium falciparum K1: Anthracophyllone vs. Positive Control

Anthracophyllone demonstrates significant antimalarial activity against the multi-drug resistant Plasmodium falciparum K1 strain, a crucial benchmark for early-stage antimalarial development [1]. The activity is benchmarked against a known antimalarial standard in the same assay, providing a quantitative frame of reference for its potency.

Antimalarial Drug Discovery Infectious Disease

Selective Cytotoxicity Profile: Activity Against Cancer Cells vs. Non-Cancerous Vero Cells

A critical differentiator is the direct comparison of Anthracophyllone's activity against cancerous cell lines versus non-cancerous Vero cells [1]. While exhibiting low micromolar IC50 values against several cancer types, its activity against the normal Vero cell line is notably higher (less potent), indicating a degree of selectivity.

Selectivity Toxicology Therapeutic Window

Key Applications of Anthracophyllone


Cancer Cell Line Screening

Anthracophyllone serves as a defined reference standard for investigating the bioactivity of aristolane sesquiterpenes. Its well-characterized, quantifiable cytotoxic activity against NCI-H187 (IC50 = 15.17 μM) and KB (IC50 = 18.02 μM) cell lines, as well as its antibacterial activity against Bacillus cereus (IC50 = 1.563 μg/mL), make it a suitable positive control or a benchmark hit for high-throughput screening (HTS) campaigns focused on fungal natural product libraries [1].

Selectivity Profiling and Off-Target Assessment

Researchers focusing on lung (NCI-H187) and oral (KB) cancers can utilize Anthracophyllone as a tool compound due to its moderate, selective cytotoxicity. Its activity profile against cancer cells, compared to its relatively higher IC50 against non-cancerous Vero cells (18.06 μM), makes it a useful chemical probe for preliminary investigations into cancer cell-specific vulnerability mechanisms and target deconvolution studies [1].

SAR Studies on Aristolane Scaffolds

Anthracophyllone can be procured as a structurally novel hit for antimalarial drug discovery. Its activity against the drug-resistant Plasmodium falciparum K1 strain (IC50 = 1.47 μg/mL) qualifies it as a starting point for medicinal chemistry efforts aimed at improving potency, understanding its mechanism of action, and evaluating its potential as a lead scaffold for next-generation antimalarials [1].

Fungal Metabolite Library & Bioactivity-Guided Fractionation

Given its origin from the mushroom Anthracophyllum sp. BCC18695 and its demonstrated antibacterial activity against Bacillus cereus (a common soil bacterium), Anthracophyllone is an ideal chemical probe for research into fungal chemical ecology and defense mechanisms. It can be used to study interspecies microbial interactions and the ecological role of aristolane sesquiterpenes in the basidiomycete's natural environment [1].

Application
Selection Property
Validation Focus
Cancer cell cytotoxicity studies
Cell-line cytotoxicity profile
Panel-dependent response validation
Selectivity profiling studies
Cancer-to-normal cell selectivity context
Cell-type selectivity validation
Aristolane SAR studies
2,4-dione functionalization identity
Structure-activity relationship modeling
Fungal metabolite library standard
Authentic natural product identity
Bioactivity-guided fractionation benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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